(3-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
(3-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorobenzyl group, an ethoxyphenyl group, and a methyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring.
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Step 1: Synthesis of Azide Intermediate
- The azide intermediate can be synthesized by reacting 3-chlorobenzyl bromide with sodium azide in an appropriate solvent such as dimethylformamide (DMF) at room temperature.
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Step 2: Cycloaddition Reaction
- The azide intermediate is then reacted with an alkyne derivative, such as 1-ethoxy-4-ethynylbenzene, in the presence of a copper(I) catalyst (e.g., copper(I) iodide) and a base (e.g., triethylamine) in a solvent like tetrahydrofuran (THF) under reflux conditions. This results in the formation of the triazole ring.
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Step 3: Esterification
- The final step involves the esterification of the triazole derivative with methyl chloroformate in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
(3-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
(3-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly as potential anticancer, antifungal, or antibacterial agents.
Biological Studies: It can be employed in biological assays to study its effects on various biological targets, including enzymes and receptors.
Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: It can serve as a probe in chemical biology studies to investigate cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of (3-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: Lacks the chlorobenzyl group, which may affect its biological activity and chemical reactivity.
3-chlorobenzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: Contains a methoxy group instead of an ethoxy group, which can influence its solubility and interaction with biological targets.
3-chlorobenzyl 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate: Lacks the methyl group on the triazole ring, potentially altering its chemical properties and biological activity.
Uniqueness
(3-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chlorobenzyl group enhances its reactivity in substitution reactions, while the ethoxyphenyl group contributes to its solubility and interaction with biological targets. The methyl group on the triazole ring can influence its stability and overall molecular conformation.
Properties
IUPAC Name |
(3-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-3-25-17-9-7-16(8-10-17)23-13(2)18(21-22-23)19(24)26-12-14-5-4-6-15(20)11-14/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTHYRAEYDHVNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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